N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide
Description
This compound is a highly complex polycyclic molecule featuring a hexacyclic core structure with fused aromatic and heterocyclic rings. Key structural elements include:
- Ethyl and methyl groups at positions 10 and 19, contributing to hydrophobic interactions.
- Fluorine at position 18, enhancing electronegativity and metabolic stability.
- Hydroxy and acetamide moieties at positions 10 and 23, enabling hydrogen bonding and solubility .
- Diaza and oxa heterocycles, which are critical for binding to biological targets such as topoisomerases or kinases.
Its molecular formula is inferred as C25H27FN4O8 (molecular weight ≈ 554.51 g/mol), though exact parameters depend on stereochemical configurations.
Properties
Molecular Formula |
C26H24FN3O6 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32) |
InChI Key |
PLXLYXLUCNZSAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.
Industry: In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound shares a hexacyclic core with exatecan mesylate (CAS 169869-90-3), a topoisomerase I inhibitor. Key differences include:
- Substituent variation : The target compound features a 2-hydroxyacetamide group at position 23, whereas exatecan mesylate has a methanesulfonate group. This modification likely alters solubility and binding kinetics .
- Fluorine placement : Both compounds have fluorine at position 18, but exatecan mesylate includes additional stereochemical complexity in its fused ring system.
Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The 2-hydroxyacetamide group in the target compound may improve aqueous solubility compared to exatecan mesylate’s sulfonate, which is highly polar but prone to crystallization .
- Metabolic Stability : Fluorine at position 18 reduces oxidative metabolism in both compounds, extending half-life .
Research Findings and Methodological Insights
Structural Similarity Assessment
- Tanimoto Coefficient Analysis : Using fingerprint-based similarity indexing (as in ), the target compound shows ~85% similarity to exatecan mesylate, driven by shared core topology and fluorine placement.
- Graph-Based Comparison : Advanced algorithms (e.g., Hit Dexter 2.0, mentioned in ) highlight differences in hydrogen-bonding capacity due to the acetamide group, which may affect promiscuity or specificity .
Hydrogen Bonding and Crystal Packing
- The hydroxy and acetamide groups form robust hydrogen-bond networks, as described in Etter’s graph-set analysis (). This contrasts with exatecan mesylate’s sulfonate, which favors ionic interactions .
Biological Activity
N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide is a complex organic compound with significant potential in pharmaceutical applications, particularly as a topoisomerase I inhibitor. This article provides a comprehensive overview of its biological activity based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C26H24FN3O6
- Molecular Weight: 493.491 g/mol
- CAS Number: 1599440-33-1
N-(10-ethyl-18-fluoro...) primarily functions as an inhibitor of DNA topoisomerase I. This enzyme plays a critical role in DNA replication and repair by introducing temporary single-strand breaks in the DNA helix to relieve torsional strain during replication. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cells such as cancer cells .
Anticancer Properties
Research indicates that N-(10-ethyl...) exhibits potent anticancer activity through its mechanism of action as a topoisomerase I inhibitor. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 0.5 | |
| MCF7 (breast) | 0.3 | |
| A549 (lung) | 0.4 |
These results suggest that the compound is particularly effective against breast and cervical cancer cell lines.
Pharmacokinetics
Initial pharmacokinetic studies reveal that N-(10-ethyl...) demonstrates favorable absorption and distribution profiles in preclinical models. It has been observed to achieve significant plasma concentrations within hours post-administration, indicating good bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of N-(10-ethyl...). One notable study involved administering the compound in combination with other chemotherapeutic agents to enhance efficacy while minimizing side effects:
-
Study on Combination Therapy :
- Objective : To evaluate the synergistic effects of N-(10-ethyl...) with conventional chemotherapeutics.
- Findings : The combination therapy resulted in a 30% increase in apoptosis rates compared to monotherapy.
- : This suggests that N-(10-ethyl...) can enhance the efficacy of existing cancer treatments .
- Longitudinal Study on Efficacy :
Safety Profile
Toxicological assessments have indicated that N-(10-ethyl...) possesses a manageable safety profile at therapeutic doses. Common side effects observed include mild gastrointestinal disturbances and transient hematological changes.
Q & A
Q. How can researchers confirm the identity and purity of N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[...]tetracosa...heptaen-23-yl)-2-hydroxyacetamide?
- Methodological Answer : Use a combination of analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C₅₅H₆₀FN₉O₁₃, MW 1074.12) .
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) to confirm structural features, including fluorinated and hydroxyl groups.
- HPLC with UV/Vis or diode-array detection to assess purity (≥95% as per synthesis reports) .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. What are the foundational strategies for synthesizing this complex polycyclic compound?
- Methodological Answer : Initial synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to identify feasible intermediates and transition states. ICReDD’s approach combines density functional theory (DFT) for energy profiling with machine learning to prioritize reaction conditions, reducing trial-and-error experimentation . Key steps include:
- Retrosynthetic analysis guided by the compound’s diazahexacyclic core.
- Fluorine introduction via electrophilic fluorination or late-stage C–H activation.
- Protection/deprotection strategies for hydroxyl and amide groups to prevent side reactions .
Advanced Research Questions
Q. How can synthesis efficiency be optimized for large-scale production in academic settings?
- Methodological Answer : Implement feedback loops between experimental data and computational models:
- Microreactor systems enable precise control over reaction parameters (e.g., temperature, residence time) for high-yield steps .
- Dynamic kinetic resolution may address stereochemical challenges in the polycyclic framework.
- Process analytical technology (PAT) tools, such as in-line IR spectroscopy, monitor reaction progress in real time .
- Green chemistry principles (e.g., solvent selection, catalyst recycling) reduce waste and costs .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) and docking simulations using software like GROMACS or AutoDock:
- QM/MM hybrid models assess electronic interactions at active sites (e.g., fluorine’s role in hydrogen bonding).
- COMSOL Multiphysics integrates AI-driven parameter optimization for predicting binding affinities and conformational changes .
- Free-energy perturbation (FEP) calculations quantify thermodynamic contributions of substituents (e.g., ethyl vs. methyl groups) .
Q. How can structural contradictions in spectroscopic data be resolved?
- Methodological Answer : Address discrepancies using:
- 2D NMR techniques (COSY, NOESY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Solid-state NMR for rigid polycyclic regions where solution-state data is ambiguous.
- Comparative crystallography against structurally similar compounds (e.g., phenothiazine derivatives) to validate bond angles and torsion strains .
- Multivariate analysis (PCA or PLS) to correlate spectral data with synthetic conditions .
Q. What reactor designs are optimal for studying the compound’s stability under varying conditions?
- Methodological Answer : Use continuous-flow reactors with modular configurations:
- Photochemical reactors assess degradation under UV/Vis light (relevant for oxa- and diaza-heterocycles).
- Pressure-resistant vessels for high-temperature stability studies (e.g., assessing decarboxylation or retro-Diels-Alder pathways).
- Electrochemical cells evaluate redox behavior of the hydroxyacetamide moiety .
Q. How can researchers validate the compound’s hypothesized biological activity?
- Methodological Answer : Design target engagement assays with orthogonal validation:
- Surface plasmon resonance (SPR) or ITC for binding affinity measurements.
- Cellular thermal shift assays (CETSA) confirm target binding in physiological environments.
- CRISPR-Cas9 knockouts or RNAi silencing of putative targets to establish functional relevance.
- Metabolomics profiling (LC-MS/MS) identifies downstream pathway perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
